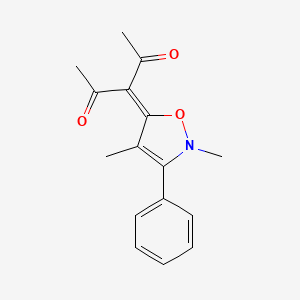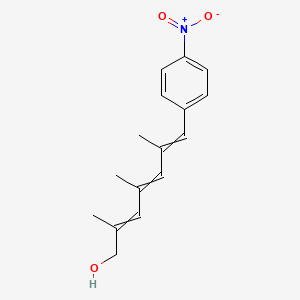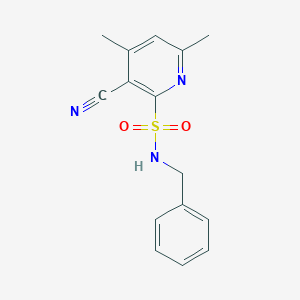
2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- is a complex organic compound that belongs to the class of pyridinesulfonamides This compound is characterized by the presence of a pyridine ring, a sulfonamide group, and various substituents including cyano, dimethyl, and phenylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- typically involves the reaction of 3-cyano-4,6-dimethylpyridine-2-sulfonyl chloride with benzylamine in an aqueous medium . The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction is usually carried out at room temperature and may require purification steps such as recrystallization to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides. These products can be further utilized in various chemical syntheses and applications.
Applications De Recherche Scientifique
2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The cyano group may also play a role in the compound’s biological effects by interacting with cellular components. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride: A precursor in the synthesis of the target compound.
N-Substituted sulfonylamides: Compounds with similar sulfonamide groups but different substituents.
Uniqueness
2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and phenylmethyl groups differentiate it from other sulfonamides, potentially leading to unique reactivity and applications.
This detailed article provides a comprehensive overview of 2-Pyridinesulfonamide, 3-cyano-4,6-dimethyl-N-(phenylmethyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
878376-28-4 |
|---|---|
Formule moléculaire |
C15H15N3O2S |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-benzyl-3-cyano-4,6-dimethylpyridine-2-sulfonamide |
InChI |
InChI=1S/C15H15N3O2S/c1-11-8-12(2)18-15(14(11)9-16)21(19,20)17-10-13-6-4-3-5-7-13/h3-8,17H,10H2,1-2H3 |
Clé InChI |
OBTBNSQOUZARLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1C#N)S(=O)(=O)NCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


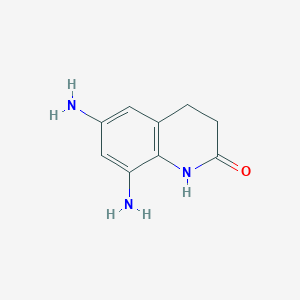
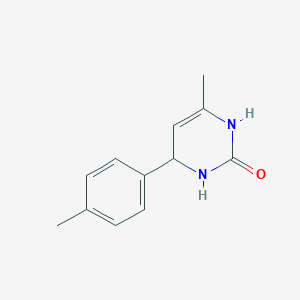
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-methylbenzamide](/img/structure/B12611466.png)

![4-{4-[4-(4-tert-Butylphenoxy)benzene-1-sulfonyl]phenoxy}phenol](/img/structure/B12611472.png)
![2,2'-Disulfanediylbis[5-(trifluoromethanesulfonyl)pyridine]](/img/structure/B12611479.png)
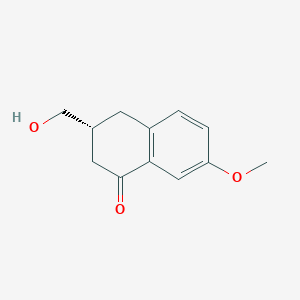
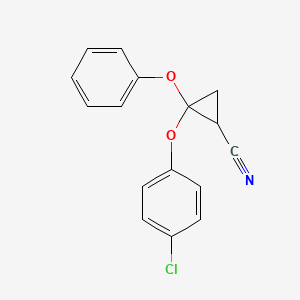
![1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12611491.png)
![3-(4-Bromophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12611521.png)
![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]selanyl}benzene](/img/structure/B12611527.png)
![5-Chloro-N-{3-[2-(3-fluorophenyl)ethoxy]phenyl}-2-hydroxybenzamide](/img/structure/B12611532.png)
